molecular formula C20H25N7O6 B584674 Levomefolic Acid-13C,d3 CAS No. 1356019-94-7

Levomefolic Acid-13C,d3

Cat. No.: B584674
CAS No.: 1356019-94-7
M. Wt: 463.474
InChI Key: ZNOVTXRBGFNYRX-OWXPWHJLSA-N
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Description

Levomefolic Acid-13C,d3, also known as 5-methyltetrahydrofolate-13C,d3, is a stable isotope-labeled compound. It is a deuterium and carbon-13 labeled form of Levomefolic Acid, which is the biologically active form of folic acid. This compound is widely used in scientific research due to its ability to act as a tracer in metabolic studies and its role in various biochemical processes .

Mechanism of Action

Target of Action

Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium labeled active metabolite of folic acid . Its primary targets are various tissues in the body, including the brain, where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .

Mode of Action

This compound interacts with its targets by being transported across the membranes, including the blood-brain barrier . It then participates in one-carbon metabolism reactions, acting as a methyl group donor . This leads to the methylation of homocysteine, forming methionine and tetrahydrofolate (THF) .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a crucial role in DNA and RNA synthesis, which are vital for cell growth and replication . Additionally, it is involved in amino acid synthesis and metabolism, contributing to protein synthesis and function . It also participates in the synthesis and repair of myelin, a protective layer that surrounds nerve fibers .

Pharmacokinetics

It is known to be orally active and can penetrate the brain . This suggests that it has good bioavailability. The introduction of deuterium might influence the drug’s pharmacokinetics and metabolic spectrum .

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It helps prevent neural tube defects in pregnancy and combats folate deficiency . It also regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levomefolic Acid-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the molecular structure of Levomefolic Acid. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Levomefolic Acid-13C,d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve specific temperatures, pressures, and solvents to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Levomefolic Acid-13C,d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of folates in biological systems.

    Biology: Employed in studies of folate metabolism and its role in cellular processes such as DNA synthesis and repair.

    Medicine: Investigated for its potential therapeutic applications in conditions related to folate deficiency, such as neural tube defects and cardiovascular diseases.

    Industry: Utilized in the development of folate-based supplements and fortified foods.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of folate metabolism is crucial .

Properties

CAS No.

1356019-94-7

Molecular Formula

C20H25N7O6

Molecular Weight

463.474

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuteriomethyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3

InChI Key

ZNOVTXRBGFNYRX-OWXPWHJLSA-N

SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Synonyms

N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid;  (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid;  5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3;  LMSR;  l-N5-13C,d3;  Methyl-L-tetrahydrofolic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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